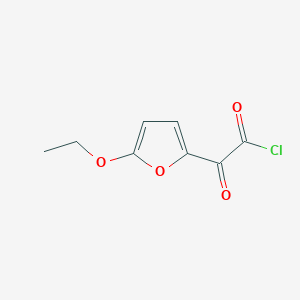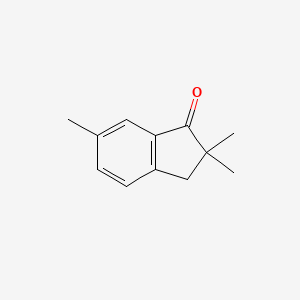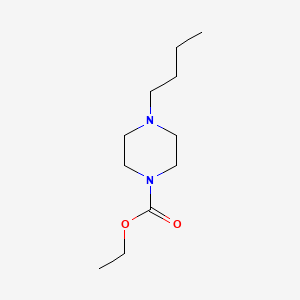
2,4-Dimethoxy-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-3-methylpyridine is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 4 positions and a methyl group at the 3 position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method starts with 2-methyl-3-pyridone, which undergoes a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . These steps are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often utilizes continuous flow setups to enhance efficiency and safety. The reactions are conducted in a streamlined manner, reducing waste and minimizing the need for extensive purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethoxy-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can be employed to remove oxygen functionalities or reduce double bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-3-methylpyridine involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
2,4-Dimethoxy-6-methylpyridine: Similar in structure but with the methyl group at the 6 position.
3-Methylpyridine: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
2-Methylpyridine: Similar but without the methoxy groups, affecting its chemical properties and applications
Uniqueness: 2,4-Dimethoxy-3-methylpyridine is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
451458-80-3 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2,4-dimethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-7(10-2)4-5-9-8(6)11-3/h4-5H,1-3H3 |
Clave InChI |
IQFPKVBKKSXICH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13957186.png)
![2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13957193.png)
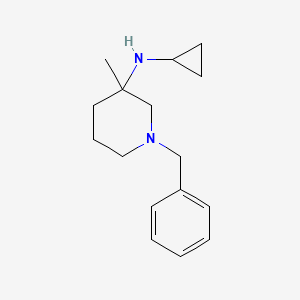
![2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13957209.png)
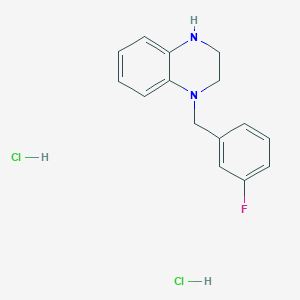
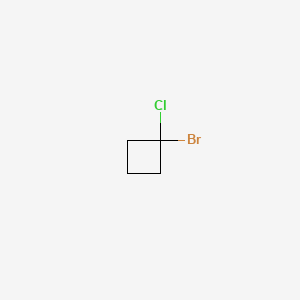
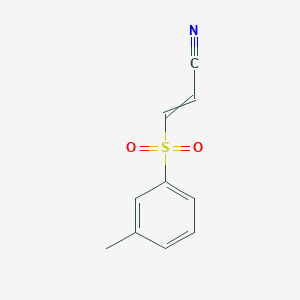
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)

